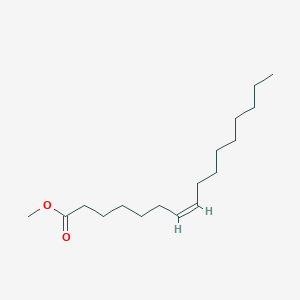

cis-7-Hexadecenoic Acid methyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-7-Hexadecenoic Acid methyl ester typically involves the esterification of cis-7-Hexadecenoic Acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing cis-7-Hexadecenoic Acid with methanol. This process is catalyzed by either an acid or a base, with sodium methoxide being a common base catalyst .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The compound can be reduced to form saturated fatty acid esters.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Epoxides and hydroxylated fatty acid esters.

Reduction: Saturated fatty acid esters.

Substitution: Various substituted fatty acid esters depending on the nucleophile used.

Applications De Recherche Scientifique

Microbial Ecology

Cis-7-Hexadecenoic Acid Methyl Ester plays a significant role in microbial ecology by serving as a biomarker for specific bacterial populations. The fatty acid composition of cellular membranes can be used to identify genera of bacteria in various environments such as mining lakes and biofilters. Notably, it has been isolated from autotrophic bacteria associated with sulfate accumulation, indicating its importance in biogeochemical cycles .

Lipid Metabolism and Health

Research suggests that cis-7-Hexadecenoic Acid exhibits anti-inflammatory properties and may influence lipid metabolism. Its presence in human monocytes and macrophages indicates potential roles in modulating inflammatory responses and metabolic disorders, including hepatic steatosis and insulin signaling . The compound may act as a lipid hormone coordinating cross-talk between liver and adipose tissue, thus highlighting its relevance in metabolic health studies.

Biochemical Studies

In biochemical assays, this compound is utilized for its ability to serve as a substrate or standard in various analytical techniques. It is often analyzed using gas chromatography-mass spectrometry (GC-MS) to study fatty acid profiles in biological samples . This application is crucial for understanding lipid profiles in health and disease states.

Pharmaceutical Research

The compound's anti-inflammatory effects make it a candidate for pharmaceutical research aimed at developing new therapeutic agents. Its structure allows for modifications that could enhance its efficacy or bioavailability, making it a subject of interest in drug formulation studies .

Data Table: Key Applications of this compound

Case Study 1: Microbial Identification

In a study exploring microbial communities in mining lakes, researchers utilized the fatty acid profiles including this compound to distinguish between different bacterial genera. The findings revealed that specific autotrophic bacteria were associated with sulfate reduction processes, showcasing the compound's utility in environmental microbiology .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the biological activity of various fatty acids highlighted cis-7-Hexadecenoic Acid's role in reducing inflammation in murine models of metabolic disease. The study demonstrated that supplementation with this fatty acid improved insulin sensitivity and reduced hepatic steatosis, suggesting its potential as a dietary supplement for metabolic disorders .

Mécanisme D'action

The mechanism by which cis-7-Hexadecenoic Acid methyl ester exerts its effects involves its incorporation into cellular membranes, where it influences membrane fluidity and function . It can also act as a precursor for the synthesis of bioactive lipids that participate in various signaling pathways .

Comparaison Avec Des Composés Similaires

- cis-9-Hexadecenoic Acid methyl ester

- cis-11-Hexadecenoic Acid methyl ester

- cis-13-Hexadecenoic Acid methyl ester

Comparison: cis-7-Hexadecenoic Acid methyl ester is unique due to the position of the double bond at the 7th carbon, which influences its chemical reactivity and biological activity . Compared to its analogs with double bonds at different positions, it may exhibit different physical properties and biological effects .

Activité Biologique

Cis-7-Hexadecenoic acid methyl ester, also known as methyl cis-7-hexadecenoate, is a fatty acid methyl ester derived from the unsaturated fatty acid cis-7-hexadecenoic acid. This compound has garnered interest due to its potential biological activities, particularly in metabolic regulation and anti-inflammatory responses. Understanding its biological activity can provide insights into its physiological roles and potential therapeutic applications.

- Chemical Formula : C17H34O2

- Molecular Weight : 270.46 g/mol

- CAS Registry Number : 56875-67-3

Sources and Occurrence

This compound is primarily found in certain bacterial species, particularly those involved in autotrophic processes. It has been detected in the membrane lipids of bacteria such as Nitrospira, which are known for their role in nitrogen cycling in various ecosystems .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Research indicates that this compound exhibits significant anti-inflammatory activity in vitro and in vivo, comparable to that of omega-3 fatty acids. It has been shown to reduce inflammatory markers and improve insulin sensitivity in murine models .

For example, a study demonstrated that supplementation with cis-7-hexadecenoic acid led to decreased levels of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Metabolic Effects

This compound has also been implicated in metabolic regulation. It is believed to enhance glucose uptake and improve glycemic control by activating insulin signaling pathways. In murine models, this compound increased basal glucose uptake and prevented palmitate-induced endoplasmic reticulum stress and apoptosis, suggesting a protective role against metabolic disorders .

The biological effects of this compound are thought to be mediated through several mechanisms:

- Lipid Hormone Activity : This fatty acid acts as a "lipokine," facilitating communication between adipose tissue and liver, thereby influencing metabolic responses .

- Cellular Signaling : It modulates various signaling pathways related to inflammation and metabolism, enhancing insulin sensitivity and reducing lipid accumulation in hepatocytes .

- Membrane Composition : As a component of cellular membranes, it may influence membrane fluidity and the function of membrane-bound proteins involved in signaling pathways .

Case Studies

Several studies have investigated the effects of this compound on cellular functions:

- Cell Viability and Morphology : A study assessed the impact of this compound on cell viability using various concentrations (150 µM). The results indicated that it maintains cell viability while altering membrane fatty acid composition significantly (Table 1) .

| Fatty Acid | EC50 (µM) | Effect on Cell Viability |

|---|---|---|

| Palmitic Acid | 99.6–101.1 | Decreased viability at higher concentrations |

| Palmitoleic Acid | 200–214.3 | Maintained cell viability |

| Cis-7-Hexadecenoic Acid | Not specified | Enhanced viability |

Metabolomics Studies

Metabolomic analyses have shown that supplementation with this compound can lead to significant changes in lipid profiles within cells, promoting healthier metabolic states .

Propriétés

IUPAC Name |

methyl (Z)-hexadec-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCDESKKWMGGON-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015911 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56875-67-3 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.